molecular formula C24H30NO4+ B10859459 Tropenziline CAS No. 23409-43-0

Tropenziline

Cat. No.: B10859459
CAS No.: 23409-43-0
M. Wt: 396.5 g/mol
InChI Key: UOGRTPHUCQXAJU-YUMYIRISSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tropenziline involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the creation of the tropane ring system, which is a key component of this compound.

    Functional Group Modifications: Various functional groups are introduced to the core structure to achieve the desired pharmacological properties.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tropenziline undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tropane derivatives.

Scientific Research Applications

Tropenziline has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic uses in treating spasms and related conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Tropenziline exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on the muscarinic acetylcholine receptors, inhibiting their activity and leading to a reduction in muscle spasms . This interaction involves the binding of this compound to the receptor, preventing the binding of acetylcholine and thereby inhibiting its action.

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another antispasmodic compound with a similar mechanism of action.

    N-butyl hyoscine bromide: Used for its anticholinergic properties.

Uniqueness of Tropenziline

This compound is unique in its ability to enhance vasoconstrictor responses in the hepatic artery without affecting the portal venous bed . This selective action makes it particularly useful in specific medical applications where targeted vasoconstriction is desired.

Properties

23409-43-0

Molecular Formula

C24H30NO4+

Molecular Weight

396.5 g/mol

IUPAC Name

[(1R,3R,5S,6R)-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C24H30NO4/c1-25(2)19-14-20(16-21(25)22(15-19)28-3)29-23(26)24(27,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-22,27H,14-16H2,1-3H3/q+1/t19-,20-,21+,22-/m1/s1

InChI Key

UOGRTPHUCQXAJU-YUMYIRISSA-N

Isomeric SMILES

C[N+]1([C@@H]2C[C@H](C[C@H]1[C@@H](C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C

Canonical SMILES

C[N+]1(C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C

Origin of Product

United States

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